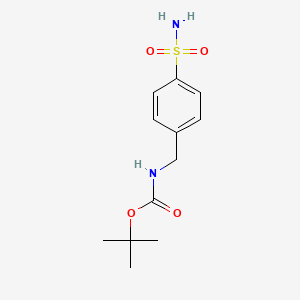

Tert-butyl (4-sulfamoylbenzyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGKJDZJJRIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4 Sulfamoylbenzyl Carbamate and Its Derivatives

Classical and Conventional Synthetic Routes

Conventional synthetic approaches to tert-butyl (4-sulfamoylbenzyl)carbamate typically involve a stepwise sequence, ensuring the selective modification of the starting materials and allowing for the isolation and purification of key intermediates.

Protecting Group Chemistry of Amines: Utilization of Boc Protection

The protection of the amine functionality is a crucial first step in the synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.govnih.gov

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk Common bases include sodium hydroxide, triethylamine (B128534), or 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in a suitable solvent such as water, tetrahydrofuran (B95107) (THF), or a biphasic system. fishersci.co.uk The choice of solvent and base can be optimized to achieve high yields and purity. nih.gov

For the synthesis of the target molecule, the starting material is 4-(aminomethyl)benzenesulfonamide. The Boc protection of this specific amine follows the general principles outlined above.

Table 1: Reagents and Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/Dioxane | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane (B109758) | 0 °C to Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature |

Introduction of the 4-Sulfamoylbenzyl Moiety

In the context of a stepwise synthesis where the amine is first protected, the 4-sulfamoylbenzyl moiety is already part of the starting material, 4-(aminomethyl)benzenesulfonamide. The focus then shifts to the selective protection of the benzylic amine without affecting the sulfonamide group.

Alternatively, if the synthesis starts from a different precursor, the 4-sulfamoylbenzyl group can be introduced through various methods. One common approach is the reaction of a suitable electrophile, such as 4-(chloromethyl)benzenesulfonyl chloride, with an amine. However, this route requires subsequent conversion of the sulfonyl chloride to a sulfonamide. A more direct approach involves the use of 4-(halomethyl)benzenesulfonamide as an alkylating agent.

Stepwise Synthesis and Isolation of Intermediates

A typical stepwise synthesis of this compound involves the following key steps:

Boc Protection of 4-(aminomethyl)benzenesulfonamide: The primary amine of 4-(aminomethyl)benzenesulfonamide is reacted with di-tert-butyl dicarbonate in the presence of a suitable base, such as sodium bicarbonate or triethylamine, in a solvent like aqueous dioxane or dichloromethane. fishersci.co.uk

Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by extraction and washing to remove unreacted reagents and byproducts.

Isolation and Purification: The crude product, this compound, is then purified. This is often achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel. nih.gov

The isolation of the intermediate N-Boc protected compound allows for its characterization and ensures high purity before proceeding to subsequent synthetic steps if any.

Advanced and Efficient Synthetic Strategies

One-Pot Synthesis Approaches and Reaction Optimization

One-pot syntheses offer a significant advantage by combining multiple reaction steps into a single process without the isolation of intermediates. For the synthesis of this compound, a one-pot approach could involve the direct reaction of 4-(aminomethyl)benzenesulfonamide with di-tert-butyl dicarbonate under optimized conditions that ensure high selectivity and yield. orgsyn.orgnih.gov

Reaction optimization is key to the success of one-pot syntheses. This involves screening various parameters such as:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Base: The type and amount of base can control the reactivity of the amine and prevent side reactions.

Temperature: Optimizing the reaction temperature can improve reaction kinetics and minimize decomposition of reactants or products.

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants is crucial for driving the reaction to completion and minimizing waste.

A one-pot tandem direct reductive amination followed by N-Boc protection has been reported as an efficient method for preparing N-Boc protected secondary amines, a strategy that could be adapted for the synthesis of derivatives of the target compound. nih.gov

Catalytic Synthesis: Transition-Metal Catalysis and Organocatalysis

Catalytic methods offer powerful tools for the synthesis of complex molecules with high efficiency and selectivity.

Transition-Metal Catalysis:

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-nitrogen bonds. organic-chemistry.org For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates. While not directly applicable to the synthesis of the target compound from 4-(aminomethyl)benzenesulfonamide, these methods are invaluable for the synthesis of more complex derivatives where the aryl-nitrogen bond is constructed. Palladium catalysts can also be employed in the arylation of other positions on the benzene (B151609) ring if desired. nih.gov

Copper(I)-Assisted Click Chemistry:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for forming triazole linkages. While not directly involved in the synthesis of the carbamate (B1207046) itself, this methodology is frequently used to create derivatives by linking the sulfamoylbenzylcarbamate moiety to other molecules bearing an alkyne or azide (B81097) functionality. This is particularly relevant in drug discovery for creating libraries of compounds.

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting various organic transformations. nih.gov Chiral amino sulfonamides have been developed as efficient organocatalysts for asymmetric Mannich reactions of N-Boc-protected imines. nih.gov While direct organocatalytic synthesis of this compound is not widely reported, the principles of organocatalysis could be applied to develop novel, metal-free synthetic routes. For example, organocatalysts could be employed to activate the amine or the Boc-donating reagent, potentially leading to milder reaction conditions and improved selectivity.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Classical Stepwise Synthesis | Allows for isolation and purification of intermediates, well-established procedures. | Time-consuming, potentially lower overall yield. |

| One-Pot Synthesis | Increased efficiency, reduced waste and work-up time. orgsyn.org | Requires careful optimization of reaction conditions. |

| Transition-Metal Catalysis | High efficiency and selectivity for C-N bond formation, broad substrate scope for derivatives. organic-chemistry.org | Potential for metal contamination in the final product. |

| Organocatalysis | Metal-free, environmentally friendly, potential for asymmetric synthesis. nih.gov | Catalyst development can be challenging. |

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry are increasingly pivotal in the design of synthetic routes for pharmaceutical intermediates like this compound. The focus is on developing environmentally benign processes that are both efficient and sustainable. tandfonline.com Key strategies include the use of non-toxic solvents, catalytic reactions over stoichiometric ones, and aiming for high atom economy to minimize waste.

For sulfonamide synthesis, traditional methods often involve sulfonyl chlorides, which can be moisture-sensitive and require harsh reaction conditions. acs.org Greener approaches are being developed to circumvent these issues. One such method involves the direct coupling of alcohols and sulfonamides, which proceeds with high selectivity, producing only water as a byproduct. acs.org Another sustainable strategy is the synthesis of sulfonamides via oxidative chlorination of thiols in alternative solvents like water, ethanol, or deep eutectic solvents. researchgate.net This process uses an efficient oxidant and allows for a simple, filtration-based workup, significantly reducing the reliance on volatile organic compounds. researchgate.net These methodologies highlight a shift towards processes that are not only environmentally responsible but also potentially more efficient and scalable. tandfonline.comresearchgate.net

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Chemical Transformations at the Carbamate Nitrogen

The carbamate functional group, while generally stable, provides opportunities for derivatization. nih.gov The nitrogen atom of the carbamate can undergo various transformations, although it is less nucleophilic than a typical amine. N-substituted carbamates can be synthesized using alkyl carbamates as a carbonyl source over a catalyst, or by using urea as a carbonyl source in a three-component reaction with amines and alcohols. ionike.comresearchgate.net These methods allow for the introduction of a wide range of substituents at the nitrogen position.

Furthermore, the entire carbamate group can be transformed. For instance, carbamates can be converted into amides under specific reaction conditions, offering a pathway to a different class of compounds. The tert-butyl carbamate (Boc) group is also widely used as a protecting group for amines in peptide chemistry, and its selective removal or transformation is a well-established strategy in multi-step synthesis. ionike.com

Table 1: Potential Transformations at the Carbamate Nitrogen

| Reaction Type | Reagents/Conditions | Resulting Moiety |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl Carbamate |

| N-Acylation | Base, Acyl Chloride (RCOCl) | N-Acyl Carbamate |

| Conversion to Amide | Pivaloyl chloride, NaI, Acetonitrile | N-Pivaloyl Amide |

| Deprotection (Amine formation) | Strong Acid (e.g., Trifluoroacetic Acid) | Primary Amine |

Modifications and Functionalization of the Sulfonamide Group

The primary sulfonamide group (-SO2NH2) is a critical site for derivatization in medicinal chemistry due to its ability to participate in hydrogen bonding. acs.org It can be readily functionalized to produce secondary and tertiary sulfonamides. acs.org

Common modifications include N-alkylation or N-arylation by reacting the sulfonamide with various electrophiles in the presence of a base. More advanced strategies involve converting the primary sulfonamide into a more reactive intermediate. For example, primary sulfonamides can be converted to sulfonyl chlorides or fluorides by activation with pyrylium (B1242799) salts, which can then be reacted with a wide range of nucleophiles. nih.govresearchgate.net Another innovative approach uses photocatalysis to convert sulfonamides into sulfonyl radical intermediates, which can then be combined with various alkene fragments to create novel structures. nih.gov These methods significantly expand the synthetic utility of the sulfonamide group, allowing for late-stage functionalization of complex molecules. nih.gov

Table 2: Representative Modifications of the Sulfonamide Group

| Modification Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Base, Alkyl Halide (R-X) | Secondary Sulfonamide (-SO2NHR) |

| N-Arylation | Palladium Catalyst, Aryl Halide (Ar-X) | N-Aryl Sulfonamide (-SO2NHAr) |

| Conversion to Sulfonyl Fluoride | Pyrylium salt, KF, MgCl2 | Sulfonyl Fluoride (-SO2F) |

| Radical Addition to Alkenes | Photocatalyst, Alkene | Sulfonyl-alkyl derivative |

| Conversion to Sulfinates | NHC-catalysis | Sulfinate Anion (-SO2⁻) |

Diversification of the Benzyl (B1604629) Ring for Analog Generation

The aromatic benzyl ring is another key site for introducing structural diversity. The existing substituents—the tert-butoxycarbonylaminomethyl group (-CH2NHBoc) and the sulfonamide group (-SO2NH2)—direct the position of incoming electrophiles during electrophilic aromatic substitution reactions. The aminomethyl group is generally considered an ortho-, para-directing activator, while the sulfonamide group is a meta-directing deactivator.

This directing influence allows for regioselective functionalization of the aromatic ring. Reactions such as halogenation (bromination, chlorination), nitration, and Friedel-Crafts acylation or alkylation can be employed to introduce new substituents. For example, nitration would be expected to occur at the positions ortho to the aminomethyl group and meta to the sulfonamide group. Subsequent reduction of a newly introduced nitro group to an amine provides a handle for further derivatization, such as conversion to amides or sulfonamides, further expanding the library of analogs. Site-selective C-H functionalization, often guided by a directing group, has also emerged as a powerful tool for modifying aromatic rings in a controlled manner. researchgate.net

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

| Reaction Type | Typical Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO3, H2SO4 | Ortho to -CH2NHBoc |

| Bromination | Br2, FeBr3 | Ortho to -CH2NHBoc |

| Chlorination | Cl2, AlCl3 | Ortho to -CH2NHBoc |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho to -CH2NHBoc |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Constituent Functional Groups

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under specific acidic conditions. organic-chemistry.orgtotal-synthesis.com The Boc group is generally stable to most nucleophiles and bases, which allows for selective reactions at other sites of the molecule. organic-chemistry.org

The cleavage of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which leads to the fragmentation of the protecting group. chemistrysteps.com This fragmentation results in the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the deprotected amine. total-synthesis.comchemistrysteps.comcommonorganicchemistry.com The tert-butyl cation can subsequently be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially alkylate other nucleophilic substrates. organic-chemistry.orgcommonorganicchemistry.com To prevent unwanted side reactions from the tert-butyl cation, scavengers such as anisole (B1667542) or thioanisole (B89551) are sometimes employed. wikipedia.org

Common acidic reagents used for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol. wikipedia.org The kinetics of HCl-catalyzed deprotection have been shown to exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate. acs.orgnih.gov While Boc groups are generally stable in basic conditions, under strong basic conditions, a proposed mechanism for aminolysis involves the formation of an isocyanate intermediate. researchgate.net This occurs through deprotonation of the carbamate's NH moiety, followed by the elimination of the tert-butoxide leaving group. researchgate.net

Table 1: Stability of the Boc Protecting Group under Various Conditions

| Condition Category | Reagent/Condition | Stability of Boc Group |

| Acidic | Strong acids (e.g., TFA, HCl) | Labile (cleaved) |

| Basic | Most bases (e.g., NaOH, triethylamine) | Stable |

| Nucleophilic | Common nucleophiles | Stable |

| Reductive | Catalytic hydrogenation (e.g., H₂/Pd) | Stable |

The sulfonamide group (-SO₂NH₂) is a versatile functional group known for its presence in many pharmaceutical compounds. researchgate.net The hydrogen atoms on the nitrogen are acidic and can be deprotonated by a base, allowing for N-alkylation or N-acylation reactions. This reactivity is a common strategy for the derivatization of sulfonamides. psu.edu

The sulfonamide nitrogen is generally considered poorly nucleophilic. researchgate.net However, its reactivity can be enhanced. For instance, activation with a pyrylium (B1242799) salt can convert the primary sulfonamide into a highly electrophilic sulfonyl chloride intermediate, which can then react with various nucleophiles. researchgate.net The sulfonamide group can also participate in transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed C-H arylation of benzamides has been used to construct biaryl sulfonamides. researchgate.net

Furthermore, the sulfonamide moiety can influence the reactivity of the adjacent aromatic ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. libretexts.org

Table 2: Common Derivatization Reactions of the Sulfonamide Group

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl sulfonamide |

| N-Acylation | Acyl chloride, Base | N-Acyl sulfonamide |

| Reaction with Aldehydes/Ketones | Aldehyde or Ketone | Schiff base/imine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-Aryl sulfonamide |

The benzene (B151609) ring in tert-butyl (4-sulfamoylbenzyl)carbamate is substituted with two groups: the carbamate-containing methylene (B1212753) group (-CH₂NHBoc) and the sulfonamide group (-SO₂NH₂). The interplay of these substituents governs the regioselectivity of aromatic substitution reactions.

The -CH₂NHBoc group is generally considered to be an ortho, para-directing group and weakly activating towards electrophilic aromatic substitution due to the electron-donating nature of the methylene group and the nitrogen atom, although the Boc group itself has some electron-withdrawing character. The sulfonamide group, on the other hand, is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.com Given the para-substitution pattern of the starting material, the directing effects of these two groups will influence the position of any further substitution.

For nucleophilic aromatic substitution (SNA), the presence of a strong electron-withdrawing group, such as the sulfonamide group, is crucial. libretexts.orgwikipedia.org Such groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Therefore, the aromatic ring of this compound is activated towards nucleophilic attack, particularly at the positions ortho and para to the sulfonamide group. libretexts.org However, for a substitution to occur, a suitable leaving group must be present on the ring.

Mechanistic Pathways of Key Reactions

A deeper understanding of the reaction mechanisms provides insight into the formation and transformation of this compound.

The formation of the Boc-protected amine typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. total-synthesis.com The subsequent departure of the leaving group, which decomposes to tert-butanol (B103910) and carbon dioxide, drives the reaction to completion. total-synthesis.com

As previously mentioned, the deprotection of the Boc group under acidic conditions proceeds through a well-established mechanism. commonorganicchemistry.com The key steps are:

Protonation of the carbamate's carbonyl oxygen. chemistrysteps.com

Cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com

The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Kinetic studies have provided further insight, indicating that the acid-catalyzed cleavage can have a second-order dependence on the acid concentration, suggesting a more complex interaction than simple protonation and unimolecular decomposition in some cases. acs.orgnih.gov

The mechanisms of sulfonamide derivatization are varied. In simple N-alkylation or N-acylation reactions, the mechanism typically involves the deprotonation of the sulfonamide nitrogen by a base to form a nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the alkyl halide or acyl chloride in a standard nucleophilic substitution or addition-elimination reaction.

More complex derivatizations, such as transition metal-catalyzed cross-couplings, proceed through catalytic cycles involving oxidative addition, transmetalation (or a related process), and reductive elimination. For instance, in a palladium-catalyzed C-N bond formation, the palladium catalyst would first oxidatively add to the aryl halide. The resulting palladium complex would then coordinate with the deprotonated sulfonamide, and a subsequent reductive elimination step would form the N-aryl sulfonamide and regenerate the active palladium catalyst.

The activation of the sulfonamide with a pyrylium salt, leading to the formation of a sulfonyl chloride, proceeds through the formation of a sulfonylpyridinium intermediate. This intermediate is a highly reactive electrophile that readily undergoes nucleophilic attack at the sulfur atom, displacing the pyridinium (B92312) leaving group. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of This compound for the investigation of intermediates in multi-component reactions.

Searches for the compound in the context of mechanistic studies, intermediate trapping, or its role in well-known multi-component reactions such as the Ugi or Passerini reactions did not yield any relevant research findings, data tables, or detailed discussions. The scientific literature does not appear to contain articles or studies focused on this particular application for this specific compound.

Therefore, the section "3.2.3. Investigation of Intermediates in Multi-Component Reactions" focusing solely on "this compound" cannot be generated as per the provided instructions due to the absence of published research on the topic.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. scilit.comresearchgate.net These calculations provide a detailed picture of electron distribution and molecular orbital energies.

Determination of Electronic Properties: Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.netnih.gov It helps in identifying regions that are prone to electrophilic and nucleophilic attack. In sulfonamide derivatives, negative potential (red and yellow regions) is typically concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom, indicating these are sites for electrophilic attack or hydrogen bonding. nih.govresearchgate.net Conversely, positive potential (blue regions) is often found around the amine hydrogens, marking them as nucleophilic attack sites.

Table 1: Predicted Electronic Properties of Tert-butyl (4-sulfamoylbenzyl)carbamate

| Property | Predicted Characteristic | Implication |

|---|---|---|

| NBO Analysis | Strong intramolecular hyperconjugative interactions within the SO₂, NH, and C=O groups. | High degree of electron delocalization, contributing to molecular stability. |

| MEP Analysis | Negative potential on sulfonyl oxygens and carbamate (B1207046) oxygen. | These sites are likely to act as hydrogen bond acceptors in interactions with biological targets. |

Prediction of Spectroscopic Signatures and Vibrational Modes.

Quantum chemical calculations can predict spectroscopic data, such as vibrational frequencies from Infrared (IR) and Raman spectroscopy. scirp.orgscirp.org Each predicted frequency corresponds to a specific normal mode of vibration, which involves the collective movement of atoms. libretexts.orgsmu.edu For this compound, characteristic vibrational modes would include stretching of the N-H, C=O, S=O, and C-N bonds. Comparing theoretical spectra with experimental data, when available, is a standard method for structural validation. scirp.org Theoretical calculations often employ scaling factors to better match experimental frequencies due to approximations in the computational methods. scirp.org

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate & Sulfonamide) | Stretching | 3200-3400 |

| C-H (Aromatic & Aliphatic) | Stretching | 2900-3100 |

| C=O (Carbamate) | Stretching | 1680-1720 |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are used to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking for Ligand-Target Recognition and Binding Mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rjb.ro Studies on sulfonamide and carbamate derivatives have shown their potential to bind to various enzymes by forming key interactions within the active site. researchgate.netresearchgate.netnih.gov For this compound, the sulfamoyl group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases. researchgate.net The carbamate and sulfonamide moieties can act as both hydrogen bond donors and acceptors, while the benzyl (B1604629) ring can participate in hydrophobic or π-stacking interactions. nih.gov Docking studies can predict the binding affinity (scoring functions) and the specific interactions that stabilize the ligand-protein complex. nih.gov

Dynamics Simulations to Explore Molecular Interactions.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing the exploration of conformational changes and the stability of ligand-protein complexes. nih.govnih.gov An MD simulation of this compound docked into a target protein could reveal the stability of the initial binding pose, identify key stable interactions, and explore the role of water molecules in the binding site. mdpi.com Such simulations are crucial for understanding the detailed mechanism of ligand binding and for refining potential drug candidates. nih.gov

Computational Analysis of Molecular Descriptors relevant to Chemical Behavior

The chemical and biological activity of a molecule is intricately linked to its three-dimensional structure and electronic properties. Computational chemistry allows for the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. These descriptors are pivotal in Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to build mathematical models that predict the biological activity of compounds. For this compound, a comprehensive analysis of its molecular descriptors can shed light on its reactivity, stability, and potential interactions with biological targets.

Electronic Descriptors

Electronic descriptors are fundamental in understanding the reactivity and kinetic stability of a molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

HOMO and LUMO Energies: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater electron-accepting capability. The energies of these frontier orbitals are crucial in predicting a molecule's reactivity in chemical reactions. For sulfonamide derivatives, these values are instrumental in understanding their interaction with biological receptors.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Electronic Descriptors for Sulfonamide Derivatives

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -8 to -10 eV | Electron-donating capacity |

| LUMO Energy | -1 to 1 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 7 to 9 eV | Chemical reactivity and stability |

| Dipole Moment | 2 to 6 Debye | Polarity and intermolecular interactions |

Note: The values in this table are representative of sulfonamide derivatives and serve as an illustration of the expected range for this compound.

Steric and Topological Descriptors

Steric and topological descriptors provide information about the size, shape, and connectivity of a molecule. These descriptors are crucial for understanding how a molecule fits into the active site of an enzyme or a receptor.

Molecular Volume and Surface Area: These descriptors quantify the three-dimensional space occupied by a molecule and the extent of its surface. They are important for predicting steric hindrance and the potential for intermolecular interactions. In drug design, a molecule's volume and surface area must be complementary to the binding site of its target.

Physicochemical Descriptors

Physicochemical descriptors are essential for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME).

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a molecule. It is a critical factor in determining how a drug is absorbed and distributed in the body. For a compound to cross biological membranes, it must have an optimal balance of lipophilicity and hydrophilicity. Computational methods are often used to predict LogP values for novel compounds.

pKa (Acid Dissociation Constant): The pKa value indicates the acidity or basicity of a functional group. For this compound, the sulfonamide group has an acidic proton, and its pKa is a key determinant of its ionization state at physiological pH. The ionization state, in turn, affects the molecule's solubility, membrane permeability, and binding to its target. Theoretical calculations can provide reliable predictions of pKa values.

Table 2: Key Molecular Descriptors and Their Relevance in Drug Discovery

| Descriptor Category | Specific Descriptor | Relevance to Chemical/Biological Behavior |

| Electronic | HOMO/LUMO Energies, Energy Gap | Reactivity, stability, and interaction with biological targets |

| Dipole Moment | Polarity, solubility, and intermolecular interactions | |

| Steric/Topological | Molecular Volume, Surface Area | Steric fit in receptor binding sites |

| Topological Indices | Molecular shape and correlation with biological activity | |

| Physicochemical | LogP | Lipophilicity, absorption, and distribution |

| pKa | Ionization state at physiological pH, solubility, and target binding |

The computational analysis of these molecular descriptors provides a powerful framework for understanding the chemical behavior of this compound. By correlating these descriptors with experimental data, it is possible to develop predictive models that can guide the design of new molecules with desired properties. Such in-silico studies are an indispensable part of modern medicinal chemistry, accelerating the discovery and development of new therapeutic agents.

Advanced Characterization and Structural Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed information on the connectivity, stereochemistry, and elemental composition of tert-butyl (4-sulfamoylbenzyl)carbamate.

Advanced NMR spectroscopy is a powerful tool for the unambiguous assignment of protons (¹H) and carbons (¹³C) and for elucidating the stereochemical and conformational preferences of molecules in solution. While specific NMR data for this compound is not widely published, the expected spectral features can be inferred from data on its constituent moieties, such as tert-butyl carbamate (B1207046) and substituted benzyl (B1604629) compounds.

For a molecule like this compound, a standard ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) bridge, the aromatic ring, and the sulfamoyl and carbamate groups. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of these signals are highly sensitive to the local electronic environment.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.5 | ~28 (CH₃), ~80 (quaternary C) |

| Methylene (-CH₂-) | ~4.3 | ~45 |

| Aromatic (C₆H₄) | 7.3 - 7.9 | 125 - 145 |

| Carbamate NH (-NHCOO-) | ~5.0 - 6.5 | - |

| Sulfamoyl NH₂ (-SO₂NH₂) | ~7.2 | - |

| Carbamate Carbonyl (C=O) | - | ~155 |

To delve deeper into the molecule's conformation, particularly the orientation of the bulky tert-butyloxycarbonyl (Boc) group and the sulfamoyl group relative to the benzyl ring, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These 2D NMR experiments can detect through-space interactions between protons that are in close proximity, providing critical information for assigning stereochemistry and determining the preferred conformation in solution. For instance, NOE correlations between the methylene protons and specific aromatic protons would help define the rotational conformation around the benzyl-methylene bond. Conformational studies on similar N-Boc protected compounds have demonstrated the utility of these techniques in understanding hindered rotation and conformational isomerism. fsu.edu

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This capability is instrumental in confirming the identity of this compound and for elucidating its reaction pathways by identifying intermediates and byproducts.

In the context of synthesizing this compound, HRMS could be used to monitor the progress of the reaction and to characterize any unexpected products. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the tert-butyl group or cleavage at the benzylic position.

| Ion | Formula | Calculated m/z | Expected Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O₄S⁺ | 287.1060 | Protonated molecular ion |

| [M-C₄H₈]⁺ | C₈H₁₀N₂O₄S⁺ | 231.0434 | Loss of isobutylene (B52900) from the tert-butyl group |

| [M-Boc]⁺ | C₇H₉N₂O₂S⁺ | 185.0379 | Loss of the Boc group |

| [C₇H₈NO₂S]⁺ | C₇H₈NO₂S⁺ | 170.0270 | Benzylic cleavage |

By analyzing the exact masses of the fragment ions, the elemental composition of each piece can be determined, allowing for a detailed reconstruction of the molecule's fragmentation pathways. This information is invaluable for confirming the structure of the final product and for understanding the stability of different bonds within the molecule under mass spectrometric conditions.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and a detailed picture of the molecule's conformation and its interactions within the crystal lattice.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within this compound. This data provides an unambiguous determination of the molecule's conformation in the crystalline form. For chiral molecules, this technique can also be used to determine the absolute configuration.

While a crystal structure for this compound is not publicly available, studies on similar benzyl carbamates have revealed important structural features. For example, the carbamate group is often found to be planar, and its orientation relative to the benzyl ring is influenced by steric and electronic factors. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Application As a Synthetic Building Block and Research Tool

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of tert-butyl (4-sulfamoylbenzyl)carbamate, with two distinct reactive sites, makes it an invaluable precursor in the synthesis of a wide array of complex organic molecules. The Boc-protected amine provides a latent nucleophile that can be deprotected under specific conditions, while the sulfonamide group can participate in various chemical transformations or act as a key pharmacophore.

Construction of Heterocyclic Scaffolds (e.g., Triazoles, Pyrroles, Pyrazoles)

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound and its derivatives are instrumental in the construction of several important heterocyclic systems.

Triazoles: The formation of 1,2,3-triazoles is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". While direct examples involving this compound are not extensively documented, the corresponding azide (B81097) derivative, 4-azidobenzylsulfonamide, can be readily synthesized from the parent amine. This azide can then react with a variety of terminal alkynes to produce a library of 1,4-disubstituted 1,2,3-triazoles bearing the sulfamoylbenzyl moiety. This approach is widely used in drug discovery to create diverse compound libraries for biological screening. The sulfonamide group in these triazole derivatives can act as a zinc-binding group, making them potential inhibitors of enzymes like carbonic anhydrase. nih.govtandfonline.comnih.govresearchgate.netresearchgate.netfrontiersin.org

Pyrroles: The Paal-Knorr synthesis is a classical and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or sulfonamides. rsc.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgrgmcet.edu.inchempedia.info The amine derived from the deprotection of this compound, 4-(aminomethyl)benzenesulfonamide, can be employed in this reaction. Condensation of this amine with a 1,4-dicarbonyl compound under acidic or neutral conditions leads to the formation of N-substituted pyrroles containing the sulfamoylbenzyl group. This method provides a straightforward route to pyrrole (B145914) derivatives with potential biological activities. organic-chemistry.orgrgmcet.edu.in

Pyrazoles: Pyrazoles are another class of heterocycles with significant applications in medicinal chemistry. One common synthetic route involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. Alternatively, pyrazoles can be synthesized from sulfonyl hydrazones. rsc.orgscielo.org.mxbutlerov.comnih.govresearchgate.net For instance, a hydrazone can be formed from the reaction of a ketone with a sulfonyl hydrazide. Subsequent reaction of this sulfonyl hydrazone with an appropriate coupling partner, such as benzyl (B1604629) acrylate, can yield substituted pyrazoles. rsc.org While direct synthesis from this compound is less common, its structural motifs can be incorporated into pyrazole-containing molecules. For example, pyrazole (B372694) sulfonamides are a well-established class of compounds with various biological activities. scielo.org.mxnih.govresearchgate.net

Synthesis of Amino Acid Analogues and Peptidomimetics

The development of non-natural amino acids and peptidomimetics is a crucial strategy in drug design to improve the stability, bioavailability, and efficacy of peptide-based therapeutics. The sulfamoylbenzyl moiety can be incorporated into these structures to mimic the side chains of natural amino acids or to introduce novel functionalities.

The functionalization of an amino acid side-chain, such as that of L-ornithine, with a sulfamoyl group can generate a non-natural arginine isostere. nih.gov This is because the sulfamoyl group can mimic the guanidinium (B1211019) group of arginine in terms of its size and hydrogen bonding capabilities. Such amino acid analogues can be valuable building blocks in the synthesis of peptide analogues with modified properties. nih.govnih.govpeptide.com

| Compound Class | Synthetic Strategy | Key Features of Sulfamoylbenzyl Moiety |

| Amino Acid Analogues | Sulfamoylation of amino acid side-chains (e.g., ornithine) | Mimics natural amino acid side chains (e.g., arginine); introduces novel functionality. nih.gov |

| Peptidomimetics | Replacement of amide bonds with sulfonamide linkages | Increases resistance to proteolytic degradation; influences peptide conformation and binding. nih.govresearchgate.netacs.org |

Role in Convergent and Divergent Synthetic Strategies

Convergent and divergent synthesis are powerful strategies for the efficient construction of complex molecules and compound libraries, respectively. The structural features of this compound make it a suitable building block for both approaches.

In a convergent synthesis , complex fragments of a target molecule are synthesized independently and then coupled together in the final stages. The sulfamoylbenzyl moiety can be a key component of one of these fragments, which is then combined with other fragments to assemble the final product. This approach is often employed in the synthesis of complex drug molecules containing sulfonamide groups. researchgate.netnih.gov

Conversely, divergent synthesis starts from a common core structure which is then elaborated through various reaction pathways to generate a library of diverse compounds. acs.orgnih.govresearchgate.netnih.gov The deprotected amine of this compound can serve as a branching point for the introduction of a wide range of substituents, leading to a library of sulfamoylbenzyl derivatives with diverse functionalities. This strategy is particularly useful in drug discovery for the rapid generation of compound libraries for high-throughput screening. acs.orgnih.gov

Design and Development of Chemical Probes and Tags

Chemical probes and tags are essential tools in chemical biology for studying biological processes, identifying protein targets, and elucidating mechanisms of action. The sulfamoylbenzyl carbamate (B1207046) scaffold can be incorporated into the design of such probes.

Integration into Fluorescent Probe Design

Fluorescent probes are molecules that can emit light upon excitation and are used to visualize and track biological molecules and processes. The sulfonamide group can be integrated into the design of fluorescent probes, for example, by attaching it to a fluorophore like a naphthalimide. nih.gov The sulfonamide moiety can act as a targeting group for specific enzymes or receptors, such as carbonic anhydrases. nih.govontosight.ai The fluorescence properties of the probe can change upon binding to its target, allowing for detection and imaging. While specific examples utilizing this compound are not prevalent, the underlying principle of using a sulfonamide as a targeting or modulating group in a fluorescent probe is well-established. nih.govnih.gov

Development of Affinity Labels for Chemical Biology Applications

Affinity labels are reactive molecules that are designed to specifically bind to and covalently modify a biological target, such as an enzyme or receptor. This allows for the identification and characterization of the target protein. Affinity labels typically consist of a recognition element, a reactive group (warhead), and often a reporter tag.

The sulfamoylbenzyl carbamate structure can be a component of an affinity label. The benzylsulfonamide part can serve as the recognition element, targeting a specific binding pocket on a protein. nih.govacs.orgresearchgate.net The carbamate or another part of the molecule could be modified to include a reactive warhead that forms a covalent bond with a nearby amino acid residue in the binding site. Common warheads include electrophilic groups that can react with nucleophilic amino acid side chains. nih.gov The development of such probes is a key area of research in chemical biology for target identification and validation. acs.org

Structure Chemical Activity Relationships Scar and Design Principles

Correlation between Structural Features and Chemical Reactivity

The reactivity of Tert-butyl (4-sulfamoylbenzyl)carbamate is a composite of the individual reactivities of its functional groups, which are modulated by their electronic communication through the benzene (B151609) ring.

Tert-butyl Carbamate (B1207046) (Boc) Group: The Boc group primarily functions as a protecting group for the benzylamine (B48309). Its reactivity is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, but its lability under acidic conditions. masterorganicchemistry.com The bulky tert-butyl group provides significant steric hindrance around the carbamate nitrogen, preventing it from acting as a nucleophile. The key reaction of this moiety is its cleavage, which proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form isobutene and carbon dioxide, regenerating the free amine. masterorganicchemistry.com

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. researchgate.net This withdrawal of electron density occurs through both inductive effects (via the sigma bonds) and resonance (d-orbital participation). researchgate.netacs.org This electronic pull significantly deactivates the aromatic ring towards electrophilic substitution. lumenlearning.comstudymind.co.ukmsu.edu The hydrogens on the sulfonamide nitrogen are acidic and can be deprotonated by a base. The reactivity of this group includes N-alkylation, N-arylation, and its ability to act as a hydrogen bond donor.

Benzyl (B1604629) Ring System: The benzene ring acts as a conduit for electronic effects between the carbamate and sulfonamide functionalities. The sulfamoyl group at the para position strongly withdraws electron density from the entire ring. This deactivation makes electrophilic aromatic substitution reactions significantly slower than for benzene itself. msu.edu Furthermore, this electron withdrawal is transmitted to the benzylic carbon, which can influence the stability of any intermediates formed at that position during a reaction, thereby affecting the reactivity of the attached Boc-protected amine.

Influence of Substituent Effects on Reaction Outcomes and Selectivity

While this compound itself is substituted, considering the effect of additional substituents on the aromatic ring provides insight into modulating its reactivity. These effects are generally predictable based on the substituent's electron-donating or electron-withdrawing nature.

The powerful electron-withdrawing nature of the resident sulfamoyl group generally dictates the regioselectivity of further electrophilic aromatic substitution, directing incoming electrophiles to the meta-positions (positions 3 and 5) relative to itself. msu.edu

The influence of substituents on the reactivity of the two main functional groups can be inferred from studies on analogous systems:

Effects on Carbamate Reactivity: Studies on substituted nitrobenzyl carbamates show that the rate of fragmentation (cleavage) is sensitive to the electronic nature of substituents on the benzyl ring. rsc.org Electron-donating groups accelerate the fragmentation, presumably by stabilizing a developing positive charge on the benzylic carbon in the transition state. rsc.org Conversely, additional electron-withdrawing groups on the ring would be expected to destabilize this transition state, making carbamate cleavage more difficult.

Effects on Sulfonamide Reactivity: The acidity of the sulfonamide N-H protons is highly dependent on the substituents on the aromatic ring. Research on 2,6-diarylbenzenesulfonamides demonstrates a linear correlation between the Hammett sigma values of the substituents and the sulfonamide's pKa. vu.nl Electron-withdrawing groups increase the acidity (lower pKa) by stabilizing the resulting conjugate base (sulfonamidate anion), while electron-donating groups decrease acidity. vu.nl

The following interactive table summarizes data from related N-aryl carbamates showing how aryl substituents affect the energy barrier to C-N bond rotation, a measure of electronic influence on the carbamate bond. nd.edu

| Substituent (R) on N-Aryl Ring | Hammett Constant (σ⁻) | Rotational Barrier (ΔG‡, kcal/mol) |

| OCH₃ | -0.27 | 12.3 |

| CH₃ | -0.17 | 12.0 |

| H | 0.00 | 11.7 |

| Cl | 0.23 | 11.3 |

| CO₂CH₃ | 0.64 | 10.7 |

| CN | 0.88 | 10.4 |

| NO₂ | 1.27 | 10.0 |

This data illustrates that electron-donating groups (e.g., OCH₃) increase the rotational barrier, indicating more double-bond character, while electron-withdrawing groups (e.g., NO₂) decrease the barrier. nd.edu

Rational Design Principles for Modulating Carbamate and Sulfonamide Reactivity

Based on the established structure-activity relationships, several principles can be applied to rationally design molecules with modulated reactivity based on the this compound scaffold.

Modulating Carbamate Lability: The stability of the Boc protecting group can be fine-tuned. To create a more acid-labile carbamate (one that is removed more easily), electron-donating groups could be introduced onto the benzene ring. rsc.org This would stabilize the benzylic carbocation intermediate formed during cleavage. Conversely, to increase the carbamate's stability towards acid, additional electron-withdrawing groups could be installed on the ring.

Modulating Sulfonamide Acidity and Nucleophilicity: The acidity of the sulfonamide N-H protons is a key property that influences its biological activity and reactivity in synthesis. To design a more acidic sulfonamide, which would be a better hydrogen bond donor and form a more stable anion, additional strong electron-withdrawing groups (e.g., nitro, cyano) can be added to the aromatic ring. vu.nl To make it less acidic and potentially more nucleophilic in its neutral state, electron-donating groups (e.g., methoxy, alkyl) would be incorporated.

Orthogonal Control: In a molecule with multiple protecting groups, "orthogonality" is a key design principle. It allows for the selective removal of one group without affecting another. masterorganicchemistry.com The Boc group on this compound is acid-labile. One could replace the Boc group with a carboxybenzyl (Cbz) group, which is removed by catalytic hydrogenation, or a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.com Similarly, the sulfonamide protons can be protected with groups like the 2,4-dimethoxybenzyl (DMB) group, which is also acid-labile but may offer differential cleavage kinetics compared to the Boc group, allowing for selective deprotection strategies. rsc.org

The following interactive table outlines design strategies and their expected outcomes on the reactivity of the this compound scaffold.

| Design Modification | Target Moiety | Principle | Expected Outcome on Reactivity |

| Add Electron-Donating Group (e.g., -OCH₃) to Ring | Carbamate | Stabilize benzylic cation intermediate | Increased rate of acid-catalyzed cleavage |

| Add Electron-Withdrawing Group (e.g., -NO₂) to Ring | Carbamate | Destabilize benzylic cation intermediate | Decreased rate of acid-catalyzed cleavage |

| Add Electron-Withdrawing Group (e.g., -CF₃) to Ring | Sulfonamide | Stabilize conjugate base | Increased acidity of N-H protons |

| Add Electron-Donating Group (e.g., -CH₃) to Ring | Sulfonamide | Destabilize conjugate base | Decreased acidity of N-H protons |

| Replace Boc with Cbz group | Amine Protection | Orthogonal protection strategy | Protection group becomes labile to hydrogenation instead of acid |

By applying these principles, chemists can rationally modify the parent structure of this compound to achieve specific chemical properties, tailoring the molecule for various applications in synthesis and medicinal chemistry.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on green and sustainable practices, moving away from hazardous reagents and solvents. researchgate.net Traditional methods for synthesizing carbamates often involve toxic substances like phosgene, while sulfonamide synthesis can produce significant waste. researchgate.netnih.gov Future research will likely concentrate on developing more environmentally friendly synthetic routes to tert-butyl (4-sulfamoylbenzyl)carbamate.

Key areas of development include:

Green Solvents: Utilizing water, ionic liquids, or deep eutectic solvents can reduce the reliance on volatile organic compounds. researchgate.netsci-hub.se The synthesis of sulfonamides has been demonstrated in water and other eco-friendly solvents like PEG-400, which are non-toxic and often allow for easier product isolation. researchgate.netsci-hub.se

Alternative Reagents: Replacing hazardous reagents is a primary goal. For carbamate (B1207046) synthesis, carbon dioxide is a highly attractive, non-toxic, and renewable C1 source. nih.govrsc.orgresearchgate.net Research into catalytic systems that can efficiently incorporate CO2 into the amine precursor of this compound is a promising avenue. rsc.orgresearchgate.net For the sulfonamide portion, methods avoiding sulfonyl chlorides, such as those starting from thiols or sulfonyl hydrazides, are being explored. rsc.orgrsc.orgresearchgate.net

Biocatalysis: The use of enzymes to catalyze the formation of carbamate and sulfonamide bonds offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Esterases, for example, have been shown to be effective in synthesizing carbamates in aqueous media. nih.gov

| Synthetic Approach | Advantage | Disadvantage |

| Use of Green Solvents (e.g., Water, PEG-400) | Reduced environmental impact, non-toxic, often simplified workup. researchgate.netsci-hub.se | Potential for lower solubility of nonpolar reactants. |

| Alternative Reagents (e.g., CO2, Thiols) | Avoidance of highly toxic reagents like phosgene, reduced waste. nih.govrsc.orgresearchgate.netrsc.org | May require specific catalysts or harsher reaction conditions. |

| Biocatalysis (e.g., Esterases) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost can be limiting factors. |

Integration with Advanced High-Throughput Experimentation and Automation

The discovery and optimization of new chemical entities and synthetic routes can be significantly accelerated through automation and high-throughput experimentation (HTE). wikipedia.orgpurdue.edu These technologies allow for the rapid screening of numerous reaction conditions, catalysts, and substrates.

For a molecule like this compound, HTE can be applied to:

Reaction Optimization: Rapidly identifying the optimal temperature, pressure, catalyst, and solvent for its synthesis, leading to higher yields and purity. tandfonline.com

Library Synthesis: Automating the synthesis of a library of derivatives by varying the substituents on the aromatic ring or replacing the Boc group with other protecting groups. acs.orgacs.org This is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. purdue.eduacs.org Developing a flow process for the synthesis of this compound would allow for safer handling of reactive intermediates and easier scale-up for potential industrial production. acs.org

Deeper Mechanistic Understanding via Advanced Spectroscopic Probes

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic processes and developing new catalysts. Advanced spectroscopic techniques that allow for real-time monitoring of reactions can provide invaluable insights into the formation of this compound.

Emerging techniques applicable to this area include:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR), can monitor the concentration of reactants, intermediates, and products in real-time without altering the reaction conditions. perkinelmer.com This allows for the identification of transient species and the determination of reaction kinetics. perkinelmer.comnumberanalytics.com

Time-Resolved Spectroscopy: For very fast reactions, time-resolved techniques can probe the reaction dynamics on ultrafast timescales, providing a detailed picture of bond-forming and bond-breaking events. numberanalytics.comnumberanalytics.com

Hyphenated Techniques: Combining separation methods like chromatography with spectroscopic detection (e.g., LC-MS, GC-MS) is a powerful tool for analyzing complex reaction mixtures and identifying byproducts, which is essential for understanding reaction pathways. numberanalytics.com

A deeper mechanistic understanding of the sulfonylation and carbamoylation steps can lead to the rational design of more efficient catalysts and the suppression of unwanted side reactions. nih.govresearchgate.net

Exploration of its Utility in Emerging Fields of Chemical Synthesis

While sulfonamides are well-established as antibacterial agents and diuretics, and carbamates are widely used as protecting groups and in pharmaceuticals, there is ongoing research into their applications in new and emerging fields. nih.govajchem-b.comresearchgate.netacs.orgnih.gov The unique combination of these two functional groups in this compound makes it a candidate for exploration in several areas:

Medicinal Chemistry: The sulfonamide moiety is a key feature in a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. ekb.egnih.gov The carbamate group can act as a stable peptide bond surrogate or be used in prodrug design to improve pharmacokinetic properties. acs.orgnih.gov Derivatives of this compound could be synthesized and screened for a variety of biological activities.

Chemical Biology: As a versatile building block, this compound could be used to synthesize chemical probes to study biological processes. The sulfamoyl group can interact with specific enzyme active sites, while the Boc-protected amine allows for further functionalization.

Materials Science: Carbamate linkages are the basis of polyurethanes, a major class of polymers. wikipedia.org While this specific molecule is not a monomer, its derivatives could be investigated for the synthesis of novel functional materials, such as polymers with specific therapeutic or diagnostic properties.

The exploration of this compound and its derivatives in these emerging areas will be facilitated by the advancements in synthetic methodologies and high-throughput screening mentioned previously.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (4-sulfamoylbenzyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A reported method involves reacting 4-sulfamoylbenzylamine with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. Reaction monitoring via TLC (e.g., Rf = 0.48 in MeOH/DCM 10% v/v) and purification by recrystallization or column chromatography are critical . Optimizing stoichiometry (1:1.2 molar ratio of amine to chloroformate) and slow reagent addition can improve yields (up to 87% reported) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Key peaks include δH 8.42 ppm (CONH, t, J = 5.5 Hz) and δH 7.36 ppm (SO2NH2, d, exchange with D2O) in DMSO-d6 .

- TLC/HPLC : Monitor purity using MeOH/DCM (10% v/v) for TLC or reverse-phase HPLC with UV detection.

- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 285.3 for C12H17N2O4S) .

Q. What are the key considerations in designing a biological assay to evaluate the enzyme inhibitory activity of this compound?

- Assay Design :

- Target Selection : Carbonic anhydrase (CA) isoforms (e.g., Mycobacterium tuberculosis β-CA) due to sulfamoyl group interactions .

- Conditions : Use pH 7.4 buffer, 25°C, and 4-nitrophenyl acetate as a substrate.

- Controls : Include acetazolamide as a positive control. Measure IC50 via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound derivatives?

- Troubleshooting Strategies :

- Solvent Effects : Use DMSO-d6 to resolve exchangeable protons (e.g., NH). Compare with D2O-shaken samples to confirm labile protons.

- Impurity Analysis : Employ 2D NMR (COSY, HSQC) to distinguish diastereomers or side products. Cross-reference with published spectra (e.g., δH 4.37 ppm for CH2 in ).

Q. What strategies are effective in optimizing the coupling reaction between 4-sulfamoylbenzylamine and tert-butyl chloroformate to minimize side products?

- Optimization Steps :

- Base Selection : Replace TEA with DMAP for enhanced reactivity in polar aprotic solvents (e.g., THF).

- Temperature Control : Maintain 0°C during reagent addition to suppress urea formation.

- Workup : Extract unreacted amine with dilute HCl (1 M) to isolate the carbamate .

Q. How can computational chemistry be integrated with experimental data to predict the binding affinity of this compound to carbonic anhydrase isoforms?

- Computational Workflow :

- Docking Studies : Use AutoDock Vina to model interactions between the sulfamoyl group and CA active-site zinc.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with experimental IC50 values for validation .

Q. When observing unexpected biological activity in this compound analogs, what structural modifications should be prioritized to investigate structure-activity relationships (SAR)?

- SAR Strategies :

- Sulfamoyl Group : Replace with phosphonamidate to modulate electron-withdrawing effects.

- Benzyl Substituents : Introduce halogens (e.g., Cl, Br) at the para position to enhance lipophilicity and membrane permeability.

- Carbamate Linker : Substitute tert-butyl with adamantyl for steric bulk, potentially improving target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.